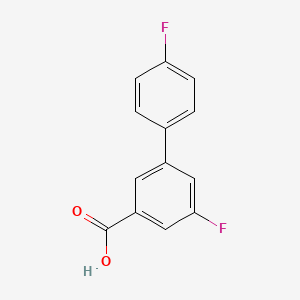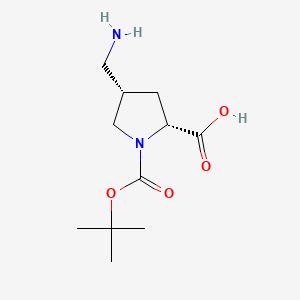
PENTANEDIOIC-D6 ANHYDRIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanedioic-d6 anhydride can be synthesized through the deuteration of glutaric anhydride. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated glutaric acid.
Esterification: Reacts with alcohols to form deuterated esters.
Amidation: Reacts with amines to form deuterated amides.
Common Reagents and Conditions:
Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines under mild heating conditions.
Major Products:
Hydrolysis: Deuterated glutaric acid.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
Scientific Research Applications
Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.
Comparison with Similar Compounds
Glutaric Anhydride: The non-deuterated form of pentanedioic-d6 anhydride.
Succinic Anhydride: A similar cyclic anhydride with a shorter carbon chain.
Maleic Anhydride: Another cyclic anhydride with a different structure and reactivity.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in scientific research.
Properties
CAS No. |
1219794-53-2 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
120.137 |
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
VANNPISTIUFMLH-NMFSSPJFSA-N |
SMILES |
C1CC(=O)OC(=O)C1 |
Synonyms |
PENTANEDIOIC-D6 ANHYDRIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

